N-[2-hexoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
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Overview
Description
Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a carbohydrate-based surfactant with the molecular formula C14H27NO6 and a molecular weight of 305.37 g/mol . This compound is known for its applications in various biochemical and industrial processes due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with hexanol under acidic conditions. The reaction is catalyzed by a Lewis acid such as boron trifluoride etherate. The product is then purified through column chromatography to achieve high purity .
Industrial Production Methods
Industrial production of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is often dried by centrifugal evaporation from an aqueous solution and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The hydroxyl groups in the glucopyranoside ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted glucopyranosides depending on the electrophile used.
Scientific Research Applications
Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in glycan screening and glyco-engineering studies.
Medicine: Investigated for its potential in drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the production of bio-based surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves its interaction with biological membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, facilitating the delivery of active molecules into cells. It also interacts with glycan-binding proteins, influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-acetamido-2-deoxy-D-glucose: A precursor in the synthesis of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside.
N-acetylglucosamine derivatives: Compounds with similar structural features and applications in glycan research
Uniqueness
Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside stands out due to its hexyl group, which enhances its hydrophobic interactions and surfactant properties. This makes it particularly useful in applications requiring strong membrane interactions and emulsification .
Properties
IUPAC Name |
N-[2-hexoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO6/c1-3-4-5-6-7-20-14-11(15-9(2)17)13(19)12(18)10(8-16)21-14/h10-14,16,18-19H,3-8H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQSNDGHZWMGCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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